molecular formula C13H17N5O2S B2886897 6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-14-9

6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2886897
CAS RN: 878066-14-9
M. Wt: 307.37
InChI Key: FHKSCSVONFGGPH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one, which is a type of heterocyclic compound. These types of compounds often have biological activity and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, with a thioether linkage to a 4-methylpiperidin-1-yl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-4-one core might undergo reactions typical of heterocycles, while the thioether and piperidine groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazolo[3,4-d]pyrimidin-4-one core and the nonpolar piperidine group might influence its solubility properties .

Scientific Research Applications

Computational Chemistry and Drug Design

The compound SMR000238127 has been utilized in computational chemistry for molecular docking studies . This involves simulating the interaction between the compound and target proteins to predict binding affinity and activity. Such studies are crucial in drug design, where the compound’s potential as a therapeutic agent is evaluated .

Solvent Interaction Studies

Research has been conducted on the interaction of SMR000238127 with various solvents. Understanding these interactions is important for optimizing reaction conditions in chemical synthesis and for predicting the compound’s behavior in different environments .

Wavefunction Analysis

Wavefunction studies provide insights into the electronic structure of SMR000238127. This information is valuable for predicting reactivity, stability, and other chemical properties, which are essential for developing new materials and chemicals .

Nonlinear Optical (NLO) Properties

The NLO properties of SMR000238127 have been analyzed, which is significant for applications in photonics and optoelectronics. Materials with strong NLO responses are sought after for their potential use in lasers, optical switches, and other photonic devices .

Thermodynamic Properties

Research into the thermodynamic properties of SMR000238127 can provide data on its stability, reactivity, and suitability for use in various temperature conditions. This is particularly relevant for its application in processes that involve extreme temperatures .

Topological Analysis

Topological analysis of SMR000238127, such as electron localization function (ELF) and reduced density gradient (RDG), helps in understanding the distribution of electrons within the molecule. This is crucial for predicting how the compound will interact with other molecules .

Safety and Green Chemistry

Studies have indicated that derivatives of SMR000238127 could be used as safer and greener alternatives for traditional reagents in organic synthesis. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study and development of pyrazolo[3,4-d]pyrimidin-4-one derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might focus on exploring the biological activity of this compound and its potential uses as a therapeutic agent .

properties

IUPAC Name

6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-8-2-4-18(5-3-8)10(19)7-21-13-15-11-9(6-14-17-11)12(20)16-13/h6,8H,2-5,7H2,1H3,(H2,14,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKSCSVONFGGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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